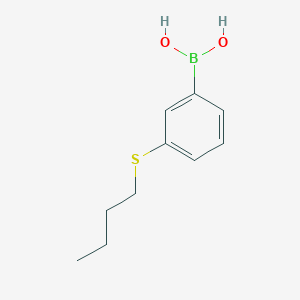

3-(Butylthio)phenylboronic acid

Description

3-(Butylthio)phenylboronic acid is a boronic acid derivative featuring a butylthio (-S-C₄H₉) substituent at the meta position of the phenyl ring. This compound belongs to the broader class of arylboronic acids, which are widely utilized in organic synthesis, catalysis, and biomedical applications due to their unique reactivity with diols, pH sensitivity, and participation in cross-coupling reactions .

Properties

IUPAC Name |

(3-butylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2S/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8,12-13H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUFIYSSJHKAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)SCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693492 | |

| Record name | [3-(Butylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884868-03-5 | |

| Record name | [3-(Butylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Butylthio)phenylboronic acid typically involves the reaction of 3-bromophenylboronic acid with butylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of 3-(Butylthio)phenylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of reagents and solvents are crucial for cost-effective and environmentally friendly industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(Butylthio)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: The compound can be reduced to form corresponding boronate esters.

Substitution: The butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Phenol derivatives.

Reduction: Boronate esters.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

3-(Butylthio)phenylboronic acid has a wide range of applications in scientific research:

Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-(Butylthio)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the selective binding and detection of sugars and other biomolecules. The boronic acid group interacts with the target molecules through a reversible covalent bond formation, which is pH-dependent and can be controlled by adjusting the environmental conditions .

Comparison with Similar Compounds

The reactivity, stability, and applications of arylboronic acids are heavily influenced by substituent type, position, and electronic effects. Below is a detailed comparison of 3-(butylthio)phenylboronic acid with structurally related compounds:

Substituent Effects on Reactivity and Stability

Key Observations :

- Electronic Effects : The butylthio group (-S-C₄H₉) is moderately electron-donating, which may stabilize the boronic acid moiety compared to electron-withdrawing groups like -CF₃. This could reduce its acidity relative to 3-(trifluoromethyl)phenylboronic acid .

- Steric Effects : The bulky butylthio substituent may hinder interactions in sterically sensitive applications (e.g., enzyme binding) compared to smaller groups like -NH₂ .

- Chemical Stability : Thioether-containing boronic acids are generally less prone to oxidation than their thiol (-SH) analogs, suggesting improved shelf-life for 3-(butylthio)phenylboronic acid .

Comparative Performance in Experimental Studies

- Translocation Efficiency : In dendrimer-based delivery systems, 3-(bromomethyl)phenylboronic acid (P6) achieved ~60% efficiency in BSA-FITC delivery, outperforming para-substituted analogs (P7: <10%) . This underscores the advantage of meta-substitution, which 3-(butylthio)phenylboronic acid shares.

- Binding Affinity: 3-Aminophenylboronic acid forms stronger complexes with glycoproteins than unsubstituted phenylboronic acid due to secondary interactions . The butylthio group’s sulfur atom could similarly engage in non-covalent interactions, though this requires experimental validation.

Biological Activity

3-(Butylthio)phenylboronic acid (CAS No. 884868-03-5) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biological molecules, particularly in the context of enzyme inhibition and drug development. This article reviews the biological activity of 3-(Butylthio)phenylboronic acid, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

3-(Butylthio)phenylboronic acid consists of a phenyl ring substituted with a butylthio group and a boronic acid functional group. The presence of the boron atom allows for reversible binding to diols, which is crucial for its biological interactions.

The biological activity of 3-(Butylthio)phenylboronic acid primarily stems from its ability to form complexes with various biomolecules. The key mechanisms include:

- Enzyme Inhibition : Boronic acids can act as inhibitors of proteasomes and other enzymes by binding to active sites, thereby modulating their activity.

- Interaction with Sugars : The boronic acid moiety can reversibly bind to sugars, which may influence metabolic pathways and cellular signaling.

- Anticancer Activity : Some studies suggest that derivatives of boronic acids possess anticancer properties, potentially through apoptosis induction or cell cycle arrest.

Anticancer Properties

Research indicates that 3-(Butylthio)phenylboronic acid may exhibit anticancer activity similar to other boronic acids. For instance, studies have shown that certain boronic acid derivatives can inhibit the growth of cancer cells by interfering with proteasome function, leading to the accumulation of pro-apoptotic factors .

Case Studies

A review of literature reveals several case studies involving boronic acids in clinical settings:

Research Findings

Recent studies have focused on the synthesis and characterization of various boronic acids, including 3-(Butylthio)phenylboronic acid. Key findings include:

- Synthesis Methods : Various synthetic routes have been developed to produce 3-(Butylthio)phenylboronic acid efficiently, often involving palladium-catalyzed reactions.

- Biological Assays : In vitro assays have demonstrated that this compound can inhibit specific enzyme activities, supporting its role as a potential therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.